2-chloro-4-fluoro-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is a white to off-white crystalline solid and is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-6-methylbenzonitrile typically involves the halogenation of 4-fluoro-6-methylbenzonitrile. One common method includes the reaction of 4-fluoro-6-methylbenzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-4-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be substituted by other electrophiles.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron(III) chloride (FeCl3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Reduction: Formation of 2-chloro-4-fluoro-6-methylbenzylamine.
Scientific Research Applications
2-chloro-4-fluoro-6-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals.
Biology: Employed in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of potential drug candidates for various therapeutic areas.
Industry: Acts as an intermediate in the production of fungicides, herbicides, and insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-6-methylbenzonitrile depends on its specific application. In the context of agrochemicals, it may inhibit specific enzymes or disrupt cellular processes in target organisms. In pharmaceuticals, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-chloro-4-fluorobenzonitrile: Lacks the methyl group, making it less sterically hindered.
4-fluoro-6-methylbenzonitrile: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-chloro-6-methylbenzonitrile: Lacks the fluorine atom, altering its electronic properties.
Uniqueness: 2-chloro-4-fluoro-6-methylbenzonitrile is unique due to the combined presence of chlorine, fluorine, and methyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals.
Properties
CAS No. |
1805520-76-6 |
---|---|
Molecular Formula |
C8H5ClFN |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.